molecular formula C9H7NO2S B2687307 2-Methoxy-1,3-benzothiazole-6-carbaldehyde CAS No. 1368353-79-0

2-Methoxy-1,3-benzothiazole-6-carbaldehyde

Cat. No.: B2687307
CAS No.: 1368353-79-0
M. Wt: 193.22
InChI Key: GWJFZBZAQKYEAQ-UHFFFAOYSA-N
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Description

2-Methoxy-1,3-benzothiazole-6-carbaldehyde is a chemical compound with the molecular formula C9H7NO2S and a molecular weight of 193.23 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7NO2S/c1-12-9-10-7-3-2-6(5-11)4-8(7)13-9/h2-5H,1H3 .


Physical and Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 193.23 .

Scientific Research Applications

Natural Product Synthesis

2-Methoxy-1,3-benzothiazole-6-carbaldehyde derivatives have been explored in the synthesis of natural products. For instance, the compound has been utilized in the synthesis of indizoline derivatives, showcasing its utility in constructing complex natural carbazole frameworks. The planarity of the carbazole ring system and the spatial orientation of its substituents are crucial for its biological activity, as demonstrated in the structural analysis of natural compounds isolated from Clausena lansium (Fun et al., 2009).

Methodological Developments in Organic Synthesis

The compound also finds applications in the development of novel synthetic methodologies. It has been a key intermediate in the efficient total synthesis of naturally occurring carbazole alkaloids, employing innovative strategies such as ring-closing metathesis, highlighting its versatility in complex organic synthesis (Selvakumar et al., 2003).

Transamination Reactions

In addition, this compound is pivotal in transamination reactions for the synthesis of aldehydes or ketones from amines, demonstrating wide applications and high yields. This method's versatility underscores its importance in generating carbonyl compounds, a fundamental transformation in organic chemistry (Calō et al., 1972).

Synthetic Derivatives and Biological Evaluation

Research on the structural revision of sesbagrandiflorains and the synthesis of 6-methoxy-2-arylbenzofuran derivatives has shown the compound's potential in medicinal chemistry. The synthetic derivatives exhibited moderate antibacterial activity and cytotoxicity against cancer cell lines, suggesting its utility in developing new therapeutic agents (Noviany et al., 2020).

Safety and Hazards

The compound is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .

Properties

IUPAC Name

2-methoxy-1,3-benzothiazole-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9-10-7-3-2-6(5-11)4-8(7)13-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJFZBZAQKYEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(S1)C=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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